Monohydrogen (L-glutamato(2-)-N,O1)iron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

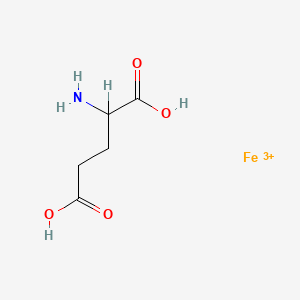

Monohydrogen (L-glutamato(2-)-N,O1)iron is a coordination compound where iron is complexed with the amino acid L-glutamate. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The iron center in this compound is coordinated by the nitrogen and oxygen atoms of the L-glutamate ligand, forming a stable complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

Monohydrogen (L-glutamato(2-)-N,O1)iron can be synthesized through the reaction of iron salts with L-glutamate under controlled conditions. One common method involves dissolving iron(II) chloride in water and then adding an aqueous solution of L-glutamate. The reaction is typically carried out at room temperature with constant stirring to ensure complete complexation. The resulting solution is then filtered and the product is isolated by evaporation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored and controlled to maximize yield and purity. The product is then purified using techniques such as filtration, centrifugation, and drying.

Chemical Reactions Analysis

Types of Reactions

Monohydrogen (L-glutamato(2-)-N,O1)iron undergoes various chemical reactions, including:

Oxidation: The iron center can be oxidized from iron(II) to iron(III) under certain conditions.

Reduction: The iron center can be reduced back to iron(II) from iron(III).

Substitution: The L-glutamate ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the iron center.

Reduction: Reducing agents such as sodium borohydride can be used to reduce the iron center.

Substitution: Ligand exchange reactions can be carried out using various ligands such as ethylenediamine or other amino acids.

Major Products Formed

Oxidation: The major product is the iron(III) complex of L-glutamate.

Reduction: The major product is the iron(II) complex of L-glutamate.

Substitution: The major products are the new iron complexes with the substituted ligands.

Scientific Research Applications

Monohydrogen (L-glutamato(2-)-N,O1)iron has several scientific research applications:

Chemistry: It is used as a model compound to study the coordination chemistry of iron with amino acids.

Biology: It is used to investigate the role of iron in biological systems, particularly in the context of iron transport and storage.

Industry: It is used in the synthesis of iron-containing materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Monohydrogen (L-glutamato(2-)-N,O1)iron involves the coordination of the iron center with the nitrogen and oxygen atoms of the L-glutamate ligand. This coordination stabilizes the iron center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application of the compound. For example, in biological systems, the compound may interact with proteins involved in iron transport and storage.

Comparison with Similar Compounds

Monohydrogen (L-glutamato(2-)-N,O1)iron can be compared with other iron-amino acid complexes, such as:

- Iron(II) glycine complex

- Iron(III) histidine complex

- Iron(II) cysteine complex

Uniqueness

The uniqueness of this compound lies in its specific coordination with L-glutamate, which imparts distinct chemical and biological properties. The presence of both nitrogen and oxygen donor atoms in the L-glutamate ligand provides a stable and versatile coordination environment for the iron center, making it suitable for various applications.

Biological Activity

Monohydrogen (L-glutamato(2-)-N,O1)iron, a compound formed from iron and L-glutamate, has garnered attention for its potential biological activities, particularly in relation to iron metabolism and cellular functions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Chemical Formula | C5H9FeNO4 |

| Molecular Weight | 185.03 g/mol |

| CID | 3086070 |

The biological activity of this compound is primarily linked to its role in iron transport and metabolism. Iron is an essential nutrient that plays a critical role in various physiological processes, including oxygen transport, DNA synthesis, and electron transport in mitochondria. The compound acts through several mechanisms:

- Iron Delivery : this compound facilitates the transport of iron into cells via transferrin receptors. This process is crucial for maintaining cellular iron homeostasis and preventing iron deficiency .

- Regulation of Hepcidin : Hepcidin is a key hormone that regulates iron homeostasis by inhibiting intestinal absorption and promoting the retention of iron in macrophages. The presence of L-glutamate may influence hepcidin expression, thereby affecting systemic iron levels .

- Antioxidant Activity : Some studies suggest that compounds containing glutamate may exhibit antioxidant properties, potentially mitigating oxidative stress in cells . This is particularly relevant in conditions characterized by increased reactive oxygen species (ROS).

Cellular Impact

Research indicates that this compound may influence several cellular processes:

- Cell Proliferation : The compound has been associated with enhanced cell proliferation in certain cell lines, suggesting a role in growth factor signaling pathways .

- Neuroprotection : Preliminary studies indicate that this compound may offer neuroprotective effects by modulating glutamate signaling pathways, which are crucial in neurodegenerative diseases .

Case Studies

- Iron Deficiency Anemia : A clinical study demonstrated that supplementation with iron compounds similar to Monohydrogen (L-glutamato(2-)-N,O1) improved hemoglobin levels in patients with iron deficiency anemia. The study highlighted the efficacy of glutamate-containing compounds in enhancing iron absorption compared to traditional ferrous sulfate .

- Neurodegenerative Disorders : In a model of Huntington's disease, administration of L-glutamate derivatives was shown to reduce oxidative stress markers and improve neuronal survival rates. This suggests that Monohydrogen (L-glutamato(2-)-N,O1) may have therapeutic potential in neurodegenerative conditions by modulating oxidative stress .

Properties

CAS No. |

77280-84-3 |

|---|---|

Molecular Formula |

C5H9FeNO4+3 |

Molecular Weight |

202.97 g/mol |

IUPAC Name |

2-aminopentanedioic acid;iron(3+) |

InChI |

InChI=1S/C5H9NO4.Fe/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+3 |

InChI Key |

LRZFGHIPHGKYER-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N.[Fe+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.